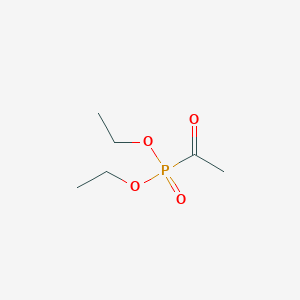
Dihexadecyl ether
説明
Dihexadecyl ether (DHE) is a lipophilic alkyl ether with a long hydrocarbon chain of 16 carbons, commonly used as a solvent for chemical and biochemical reactions. It is a non-polar compound with a low vapor pressure, which makes it an ideal choice for a wide range of laboratory experiments. It has a low toxicity and is non-flammable, making it a safe choice for laboratory use. DHE is also used for its ability to solubilize a wide range of compounds, including lipids, proteins, and nucleic acids.
科学的研究の応用
Surfactant in Pharmaceutical Formulations
Dihexadecyl ether functions as a surfactant in pharmaceuticals, aiding in the formulation of stable and effective drug delivery systems. Its amphiphilic nature allows it to reduce surface tension, which is crucial for the creation of emulsions and liposomes used in targeted drug delivery .
Biotechnology Research
In biotechnology, Dihexadecyl ether is utilized for its ability to solubilize membrane proteins, which is essential for studying protein structures and functions. It also plays a role in the formation of non-ionic surfactant vesicles, known as niosomes, which are researched for gene transfer and cancer therapy applications .
Materials Science
The compound’s self-assembly properties are of interest in materials science. Dihexadecyl ether can form ordered nanostructures such as liquid crystals, vesicles, and micelles, which have potential applications in photonics, biomedical imaging, and nanotechnology .
Environmental Science
Dihexadecyl ether’s surfactant qualities are leveraged in environmental science for soil remediation and wastewater treatment. It can enhance the solubility of contaminants for more efficient extraction and purification processes .
Analytical Chemistry
In analytical chemistry, Dihexadecyl ether is used in the synthesis of hypercrosslinked polymers (HCPs), which serve as stationary phases in gas chromatography. These polymers aid in the separation and determination of various organic and inorganic compounds .
Food Industry
The compound’s emulsifying properties are valuable in the food industry. It helps in the stabilization of food products, improving texture and shelf life. Additionally, it can be used in the development of biodegradable packaging films to enhance food quality and safety .
Cosmetics Industry
In cosmetics, Dihexadecyl ether is used as a skin conditioning agent and emollient. It imparts a silky texture to skin care products and helps to nourish and enhance skin health. It is also used as a solvent in beauty formulations, contributing to the overall sensory experience of cosmetic products .
特性
IUPAC Name |
1-hexadecoxyhexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJDKXCCYFOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194067 | |
| Record name | Dicetyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihexadecyl ether | |
CAS RN |
4113-12-6 | |
| Record name | Hexadecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4113-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicetyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004113126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dicetyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexadecyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICETYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ3TC4IWYY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dihexadecyl ether?
A1: Dihexadecyl ether has the molecular formula C32H66O and a molecular weight of 466.92 g/mol.
Q2: What spectroscopic data is available for dihexadecyl ether?
A2: While the provided research does not extensively detail specific spectroscopic data, infrared spectroscopy has been utilized to characterize dihexadecyl ether. [] This technique provides information about the functional groups present in the molecule, particularly the characteristic C-O-C stretching vibrations of the ether linkage.
Q3: How does the structure of dihexadecyl ether influence its monolayer formation on surfaces like graphite?
A3: Studies using Scanning Tunneling Microscopy (STM) reveal that dihexadecyl ether molecules tend to align themselves at approximately 65° relative to the lamellar axes of highly ordered pyrolytic graphite surfaces. [] This contrasts with the perpendicular orientation observed for alkane molecules on the same surface. This difference in orientation highlights the influence of the ether oxygen atom on the molecule's packing behavior. Interestingly, pre-existing alkane monolayers can act as templates, forcing subsequently deposited dihexadecyl ether molecules to adopt the alkane's perpendicular orientation. [] This behavior suggests a stronger templating effect of alkanes over ethers in this context.
Q4: How does dihexadecyl ether interact with other molecules in mixed systems, and what are the implications for material properties?
A4: Research shows that dihexadecyl ether can be incorporated into systems containing other molecules, such as oils or surfactants, leading to changes in phase behavior and material properties. For example, in mixtures with nonionic surfactants like hexaethylene glycol n-hexadecyl ether (C16EO6) and water, the addition of dihexadecyl ether, classified as a "swelling" oil, primarily affects the alkyl chain regions of the mesophase structures. [] This influences the volume of the alkyl chain region and the rigidity of the interfacial region, ultimately impacting phase stability and transitions.
Q5: How does the presence of dihexadecyl ether influence the crystallization behavior of other compounds?
A5: Research indicates that dihexadecyl ether can influence the crystallization of other compounds, particularly in the context of biomineralization. For instance, studies on calcium oxalate crystallization, a process relevant to kidney stone formation, show that dihexadecyl ether can stimulate the nucleation and initial crystal growth of calcium oxalate monohydrate (COM). [] This effect is attributed to the potential of dihexadecyl ether to provide active centers for heterogeneous nucleation.
Q6: What are the applications of dihexadecyl ether in drug delivery systems?
A6: Dihexadecyl ether serves as a valuable component in liposome formulations for drug delivery. For instance, it acts as a radioactive marker in liposomes encapsulating the paclitaxel prodrug, Propac 7. [] By incorporating radiolabeled dihexadecyl ether, researchers can track the biodistribution and pharmacokinetics of the nanoparticles.
Q7: How is dihexadecyl ether used to study biological processes?
A7: Researchers utilize radiolabeled dihexadecyl ether ([3H]-CHE) to study endocytosis, a fundamental cellular process. [] By incorporating [3H]-CHE into liposomes composed of phosphatidylserine (PS), researchers can quantify the uptake of these liposomes by macrophages, providing insights into the mechanisms of PS recognition and internalization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















